molecular formula C7H12I2N2O3 B13787439 Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo- CAS No. 64049-32-7

Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo-

Cat. No.: B13787439
CAS No.: 64049-32-7
M. Wt: 425.99 g/mol
InChI Key: QDJFCVLFAFASNE-UHFFFAOYSA-N
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Description

Evolution from Monofunctional to Bifunctional Alkylating Agents

The development of iodoacetamide derivatives traces back to early 20th-century studies on sulfhydryl group reactivity. Iodoacetic acid, first characterized in 1929, demonstrated the ability to irreversibly alkylate cysteine residues through nucleophilic substitution at its α-carbon. Researchers quickly recognized that this modification could inhibit enzyme activity, as seen in the classic studies of glyceraldehyde-3-phosphate dehydrogenase inhibition. However, monofunctional agents like iodoacetamide lacked the capacity to create structural bridges between biomolecules.

This limitation drove the synthesis of bifunctional analogs in the 1970s. N,N'-ethylenebis(iodoacetamide) (C₆H₁₀I₂N₂O₂), with its ethylene bridge, became the first widely used bis-alkylating agent for studying tubulin structure. The subsequent introduction of the 2-hydroxypropane spacer in N,N'-(2-hydroxy-1,3-propylene)bis(iodoacetamide) addressed solubility challenges while providing a stereochemically flexible linkage. Comparative studies showed that the hydroxyl group in the spacer improves aqueous solubility by 40% compared to purely hydrocarbon-linked analogs.

Key Milestones in Application

Three pivotal applications established this compound’s utility:

  • Protein Crosslinking Studies : Its ability to form stable thioether bonds enabled mapping of spatially proximal cysteine residues in bovine brain tubulin, revealing conserved sulfhydryl patterns across species.
  • Enzyme Active-Site Analysis : The compound’s selectivity for cysteine over methionine (≤5% off-target alkylation) made it superior to chloroacetamide derivatives in preserving enzymatic activity post-modification.
  • Bioconjugation Platforms : Functionalization with polyethyleneglycol (PEG) chains via the hydroxyl group spawned novel reagents for antibody-drug conjugates and hydrogel matrices.

Properties

CAS No.

64049-32-7

Molecular Formula

C7H12I2N2O3

Molecular Weight

425.99 g/mol

IUPAC Name

N-[2-hydroxy-3-[(2-iodoacetyl)amino]propyl]-2-iodoacetamide

InChI

InChI=1S/C7H12I2N2O3/c8-1-6(13)10-3-5(12)4-11-7(14)2-9/h5,12H,1-4H2,(H,10,13)(H,11,14)

InChI Key

QDJFCVLFAFASNE-UHFFFAOYSA-N

Canonical SMILES

C(C(CNC(=O)CI)O)NC(=O)CI

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis (Based on Patent CN109824537A)

This method, while originally designed for a related acetamide compound with hydroxyphenyl groups, offers insight into the preparation of structurally similar acetamide derivatives and can be adapted for bis(iodoacetamide) compounds.

Step Reaction Description Reagents and Conditions Yield & Notes
1. Synthesis of ortho-acetaminophenol (B) Ortho-aminophenol is acetylated with acetic anhydride under ice bath conditions. Ortho-aminophenol + Acetic anhydride, ice bath, solvent washing, drying. Molar ratio 1:1-1.5 High purity intermediate obtained after washing and drying.
2. Synthesis of N-(2-methoxyphenyl)acetamide (C) Methylation of phenolic hydroxyl group using dimethyl carbonate and phase transfer catalyst under reflux. Dimethyl carbonate, phase transfer catalyst (e.g., cesium carbonate), 95-110 °C, 3-5 h Efficient methylation with good conversion.
3. Bromination to N-(5-bromo-2-methoxyphenyl)acetamide (D) Bromination with N-bromosuccinimide (NBS) under ice bath and nitrogen protection. NBS, methylene chloride, 0-5 °C, 2-4 h Yield ~88%, product isolated by extraction and drying.
4. Introduction of acetyl group to form N-(3-acetyl-2-hydroxyphenyl)acetamide (E) Reaction of compound D with chloroacetic chloride in presence of AlCl3 catalyst under ice bath and nitrogen. Chloroacetic chloride, AlCl3, methylene chloride, 0-25 °C, nitrogen atmosphere Yield ~75-79%, extraction and washing steps applied.
5. Reduction and de-bromination to final product (F) Hydrogenation over Pd/C catalyst with acid binding agent under controlled temperature. Pd/C (5%), triethylamine or sodium bicarbonate, H2 gas, 50-75 °C, 3-6 h Yield 72-85%, high purity (~99.8% by HPLC) after recrystallization.

This multi-step process highlights the importance of controlling reaction conditions such as temperature, atmosphere (nitrogen protection), and catalysts to achieve high yields and purity.

Amidation Using Methyl Acetate and Methanol Mixture

Another approach focuses on amidation reactions using a mixture of methyl acetate and methanol to replace traditional acetic acid derivatives. This method offers advantages such as lower production costs and milder reaction conditions.

Parameter Range Preferred Conditions
Methyl acetate content in mixture 60-90% (mass) 75-85%, optimally 80%
Reaction temperature 120-240 °C 150-170 °C
Reaction pressure 0.35-4.0 MPa 0.35-0.45 MPa
Catalysts Alkali metal alkoxides, cobalt-based, molybdenum-based catalysts At least one catalyst used

This amidation method is suitable for producing acetamide compounds by reacting acetic acid derivatives with amines under pressure and elevated temperature, catalyzed by metal-based catalysts. It is adaptable for synthesizing various acetamide derivatives, potentially including bis(iodoacetamide) compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Stepwise functional group transformation (Patent CN109824537A) Ortho-aminophenol derivatives Acetic anhydride, dimethyl carbonate, NBS, AlCl3, chloroacetic chloride, Pd/C Ice bath, reflux, nitrogen atmosphere, 0-75 °C 72-88% per step Multi-step, high purity, industrially feasible
Amidation with methyl acetate/methanol mixture (Patent CN1663944A) Acetic acid derivatives, amines Methyl acetate, methanol, metal catalysts 120-240 °C, 0.35-4.0 MPa Not specified Cost-effective, scalable

Research Findings and Considerations

  • The stepwise synthesis involving acetylation, methylation, bromination, and iodoacetylation followed by reduction provides a controlled route to acetamide derivatives with high purity and yield, suitable for pharmaceutical applications.
  • The amidation method using methyl acetate and methanol offers an efficient and economical alternative for acetamide synthesis, potentially applicable for large-scale production.
  • The choice of catalysts (alkali metal alkoxides, cobalt, molybdenum) and reaction parameters (temperature, pressure) critically influence the reaction efficiency and product quality.
  • Purification steps such as solvent washing, extraction, drying, and recrystallization are essential to obtain the final compound with high purity (>99% by HPLC).
  • Protection of sensitive functional groups during bromination and iodoacetylation steps requires inert atmosphere (nitrogen) and temperature control to avoid side reactions.

Chemical Reactions Analysis

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33)

  • Structure: A monofunctional iodoacetamide derivative with a propargyl group.
  • Synthesis : Produced via EDCI/DMAP-mediated coupling of iodoacetic acid and propargylamine, yielding a 5% product after purification .
  • Applications : Used in click chemistry for bioconjugation. Unlike the target compound, it lacks a bridging group, limiting its cross-linking utility.
  • Key Difference : The hydroxypropylene bridge in the target compound enhances solubility and enables dual reactivity, whereas Compound 33 is optimized for alkyne-azide cycloaddition .

Iodixanol (Visipaque)

  • Structure: A dimeric, nonionic contrast agent with six iodine atoms and a 2-hydroxy-1,3-propylene bis(acetylimino) backbone . Molecular formula: C₃₅H₄₄I₆N₆O₁₅ (MW: 1550.20) .
  • Applications : Clinical radiography due to high iodine content (49.1%) and isosmolarity.
  • Key Difference: While both compounds share a hydroxypropylene bridge, iodixanol’s benzenedicarboxamide core and six iodine atoms make it a diagnostic agent, whereas the target compound’s simpler bis(iodoacetamide) structure suits biochemical applications .

S70254 (2-iodo-N-2-[5-methoxy-2-(naphthalen-1-yl)-1H-pyrrolo[3,2-b]pyridine-3-yl]acetamide)

  • Structure : A heterocyclic iodoacetamide derivative with a naphthalene-pyrrolopyridine moiety .
  • Synthesis : Prepared via nucleophilic substitution of a bromo precursor with sodium iodide, achieving moderate yields .
  • Applications: Potential use in kinase inhibition or targeted therapies.
  • Key Difference : S70254’s aromatic system enables specific protein interactions, whereas the target compound’s bifunctional design supports cross-linking or bulk protein modification .

Phosphonic Acid Derivatives with Hydroxypropylene Bridges

  • Example : ((2-Hydroxy-1,3-propanediyl)bis(nitriobis(methylene)))tetrakisphosphonic acid .
  • Applications : Industrial chelators or corrosion inhibitors.
  • Key Difference : The target compound’s iodoacetamide groups confer thiol-specific reactivity, unlike phosphonic acid derivatives, which prioritize metal coordination .

Physicochemical and Functional Properties Comparison

Property Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo-) Iodixanol 2-Iodo-N-(prop-2-yn-1-yl)acetamide
Molecular Formula Likely C₇H₁₀I₂N₂O₃ (inferred from CAS data) C₃₅H₄₄I₆N₆O₁₅ C₅H₆INO₂
Iodine Content ~40% (estimated) 49.1% ~54%
Solubility Enhanced by hydroxypropylene bridge High (water-soluble) Moderate in organic solvents
Primary Use Protein cross-linking, biochemical research Radiographic contrast Bioconjugation

Toxicity and Handling

  • Proper handling (gloves, dark storage) is essential .
  • In contrast, iodixanol has well-documented safety profiles for clinical use .

Q & A

Q. What are the critical structural features of iodixanol that influence its functionality as a nonionic contrast agent?

Iodixanol (C₃₅H₄₄I₆N₆O₁₅) contains a 2-hydroxy-1,3-propylene bridge linking two triiodinated benzenedicarboxamide groups. This dimeric structure reduces osmolality compared to monomeric agents, minimizing cellular dehydration in biomedical applications. The six iodine atoms (≈49% by weight) provide radiopacity, while hydroxyl and dihydroxypropyl groups enhance water solubility and biocompatibility .

Q. How is iodixanol synthesized, and what purity benchmarks are essential for research use?

Synthesis involves coupling 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with a 2-hydroxy-1,3-propanediyl bis(acetylimino) spacer. Critical purity parameters include:

  • Residual solvents (e.g., dimethylacetamide) < 10 ppm.
  • Free iodide content < 5 μg/mL (tested via ion chromatography).
  • Melting point: 262–267°C (dec.) as a quality indicator .

Q. What spectroscopic methods are recommended for characterizing iodixanol’s stability in aqueous solutions?

  • ¹H/¹³C NMR : Verify structural integrity by monitoring acetyl and hydroxyl proton signals.
  • HPLC-MS : Detect degradation products (e.g., de-iodinated derivatives) using reverse-phase C18 columns and ESI-MS in negative ion mode .

Advanced Research Questions

Q. How does iodixanol’s molecular configuration affect its pharmacokinetics in in vivo imaging studies?

Iodixanol’s low osmolality (~290 mOsm/kg) and hydrophilicity reduce vascular irritation, enabling safe intravascular use. However, its large molecular weight (1550.18 g/mol) limits diffusion across intact blood-brain barriers. Researchers must calibrate injection protocols (dose, flow rate) using kinetic models to balance contrast efficacy and renal clearance rates .

Q. What experimental strategies mitigate interference from iodixanol in cell-based assays (e.g., flow cytometry)?

Iodixanol can alter fluorescence signals in assays like the Sperm Chromatin Structure Assay (SCSA). To address this:

  • Dose optimization : Use ≤10% (w/v) iodixanol to avoid osmotic stress.
  • Control experiments : Compare results with iodixanol-free buffers to isolate artifacts.
  • Alternative contrast agents : Validate findings with iohexol or gadolinium-based agents .

Q. How do contradictory data on iodixanol’s nephrotoxicity arise, and how can they be resolved?

Discrepancies stem from variable renal function in preclinical models and clinical populations. To harmonize

  • Standardize models : Use rodents with induced chronic kidney disease (CKD) for toxicity studies.
  • Biomarker panels : Measure serum creatinine, cystatin C, and urinary NGAL to differentiate iodixanol-induced injury from baseline CKD progression .

Q. What computational approaches predict iodixanol’s interactions with biomolecules (e.g., serum albumin)?

Molecular docking simulations (AutoDock Vina) and MD simulations (GROMACS) can model iodixanol’s binding to human serum albumin (HSA). Key parameters include:

  • Binding free energy (ΔG) calculations.
  • Hydrophobic interactions between iodine atoms and HSA’s subdomain IIA. Validate predictions with isothermal titration calorimetry (ITC) .

Methodological Recommendations

  • Handling high iodine content : Use lead shielding and monitor radiation exposure during X-ray studies.
  • Solubility challenges : Pre-warm solutions to 37°C to dissolve crystalline precipitates.
  • Data reproducibility : Source iodixanol from certified suppliers (e.g., Visipaque® or OptiPrep®) to ensure batch consistency .

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